Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- is a chemical compound with the molecular formula and an average mass of approximately 272.137 Da. It is classified as an organic compound, specifically an amide, which contains a bromine atom and an ethoxyphenyl group attached to a propanamide backbone. This compound appears as a white crystalline powder and has gained attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
The synthesis of Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- typically involves several steps starting from 2-bromo-1-(4-ethoxyphenyl)ethanone. The general synthetic pathway includes:
A common method involves the bromination of N-(4-ethoxyphenyl)-N-methylpropanamide, which results in the formation of the target compound.
The molecular structure of Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- can be represented by its InChI (International Chemical Identifier) and InChI Key:
InChI=1S/C11H14BrNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
TYDDFVJJCATOIN-UHFFFAOYSA-N
These identifiers provide a unique representation of the compound's structure and are useful for searching chemical databases .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄BrNO₂ |
Average Mass | 272.137 Da |
CAS Number | 109098-43-3 |
Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- can participate in various chemical reactions:
These reactions are vital for exploring its potential applications in drug development and materials science.
The mechanism of action for Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- involves its interaction with specific biological targets such as receptors or enzymes. The binding of this compound to these targets can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the context of use and the specific biological system being studied .
The physical and chemical properties of Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- include:
These properties are crucial for determining its suitability for various applications.
Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- has several scientific applications:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5